5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of the intermediate Schiff base formed from the condensation of 3-(benzyloxy)benzaldehyde and an amine, followed by the addition of a carbonyl compound such as ethylene carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The use of molecular sieves and sonication has also been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This action is crucial in combating bacterial infections, especially those caused by resistant strains.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is unique due to its benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
70732-68-2 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18) |
InChI Key |
IWEPGICAOBFCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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